Molecular weight and formula of 2-(3-Methylbutoxy)ethane-1-sulfonamide
Molecular weight and formula of 2-(3-Methylbutoxy)ethane-1-sulfonamide
An In-Depth Technical Guide to 2-(3-Methylbutoxy)ethane-1-sulfonamide: Physicochemical Properties and Synthetic Considerations
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-(3-Methylbutoxy)ethane-1-sulfonamide, a sulfonamide-containing organic molecule. While specific literature on this compound is not publicly available, this document extrapolates from established chemical principles and data from analogous structures to provide researchers, scientists, and drug development professionals with a foundational understanding of its key characteristics. This guide covers its molecular formula, weight, structural features, and predicted physicochemical properties. Furthermore, a putative synthetic route is proposed, grounded in well-established methodologies for sulfonamide synthesis. This document aims to serve as a valuable resource for investigators interested in the potential applications of this and related molecules in medicinal chemistry and materials science.
Introduction to Sulfonamides
The sulfonamide functional group (–S(=O)₂–NH₂) is a cornerstone in modern medicinal chemistry. Since the discovery of prontosil, the first commercially available antibacterial sulfonamide, this moiety has been incorporated into a vast array of therapeutic agents. Sulfonamides are prevalent in drugs targeting a wide range of conditions, including bacterial infections, epilepsy, hypertension, and glaucoma.[1] Their prevalence stems from their unique physicochemical properties, their ability to act as bioisosteres for other functional groups, and their synthetic tractability.[1] The compound 2-(3-Methylbutoxy)ethane-1-sulfonamide incorporates this key functional group, suggesting its potential for exploration in various scientific domains.
Core Molecular Attributes
A precise understanding of a molecule's fundamental properties is critical for any research and development endeavor. The core attributes of 2-(3-Methylbutoxy)ethane-1-sulfonamide are summarized below.
Molecular Formula and Weight
The elemental composition and molecular weight are fundamental identifiers for any chemical compound.
| Attribute | Value | Source |
| Molecular Formula | C₇H₁₇NO₃S | PubChem[2] |
| Monoisotopic Mass | 195.09291 Da | PubChem[2] |
| Molecular Weight | 195.28 g/mol | Calculated |
Structural Representation
The two-dimensional structure of 2-(3-Methylbutoxy)ethane-1-sulfonamide illustrates the connectivity of its atoms and key functional groups.
Figure 1: 2D structure of 2-(3-Methylbutoxy)ethane-1-sulfonamide.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| XlogP | 0.5 | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. A value of 0.5 suggests a relatively balanced hydrophilic-lipophilic character. |
| Topological Polar Surface Area (TPSA) | 69.39 Ų | TPSA is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. A value below 140 Ų is generally considered favorable for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The –NH₂ group can donate hydrogen bonds, influencing solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 | The oxygen atoms of the sulfonyl and ether groups can accept hydrogen bonds, contributing to solubility and molecular interactions. |
| Rotatable Bonds | 6 | The number of rotatable bonds affects conformational flexibility, which can impact receptor binding and metabolic stability. |
Note: Predicted values are derived from computational algorithms and may differ from experimental values.
Proposed Synthetic Pathway
The synthesis of primary sulfonamides can be achieved through various established methods. A plausible synthetic route for 2-(3-Methylbutoxy)ethane-1-sulfonamide is proposed below, starting from commercially available reagents. This hypothetical pathway is based on well-documented reactions in organic chemistry.
Synthetic Workflow Overview
The proposed synthesis involves a two-step process: Williamson ether synthesis to construct the carbon backbone, followed by a reaction to introduce the sulfonamide group.
Figure 2: Proposed synthetic workflow for 2-(3-Methylbutoxy)ethane-1-sulfonamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(3-Methylbutoxy)ethane-1-sulfonyl chloride
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To a solution of 3-methyl-1-butanol in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), slowly add one equivalent of a strong base, such as sodium hydride (NaH), at 0 °C. The evolution of hydrogen gas will be observed.
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Allow the reaction to stir at room temperature until the gas evolution ceases, indicating the formation of the corresponding alkoxide.
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Cool the reaction mixture back to 0 °C and add one equivalent of 2-bromoethanesulfonyl chloride dropwise.
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Allow the reaction to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-methylbutoxy)ethane-1-sulfonyl chloride.
Causality: The Williamson ether synthesis is a reliable method for forming ethers. The strong base deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces the bromide from 2-bromoethanesulfonyl chloride in an Sₙ2 reaction.
Step 2: Synthesis of 2-(3-Methylbutoxy)ethane-1-sulfonamide
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Dissolve the crude 2-(3-methylbutoxy)ethane-1-sulfonyl chloride in a suitable solvent (e.g., dichloromethane).
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Bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide, at 0 °C.
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Stir the reaction at room temperature for several hours. Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the final product, 2-(3-Methylbutoxy)ethane-1-sulfonamide.
Causality: The highly reactive sulfonyl chloride readily undergoes nucleophilic attack by ammonia to form the stable sulfonamide bond.
Potential Applications and Future Directions
Given the prevalence of the sulfonamide moiety in pharmaceuticals, 2-(3-Methylbutoxy)ethane-1-sulfonamide could be a candidate for screening in various biological assays. The ether linkage and the iso-amyl group introduce a degree of lipophilicity and conformational flexibility that could be advantageous for receptor binding.
Future research could focus on:
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Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the resulting compound should be fully characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography.
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Biological Screening: The compound could be screened for activity in a variety of assays, including antibacterial, antifungal, and enzyme inhibition assays.
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Analogue Synthesis: A library of related compounds could be synthesized by varying the alcohol starting material to explore structure-activity relationships.
Conclusion
While 2-(3-Methylbutoxy)ethane-1-sulfonamide is not a well-documented compound, its constituent functional groups are of significant interest to the scientific community. This guide provides a foundational understanding of its core properties and a plausible route for its synthesis. By leveraging established chemical principles, researchers can confidently approach the investigation of this and other novel sulfonamides in the pursuit of new scientific discoveries and therapeutic agents.
References
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PubChem. 2-(3-methylbutoxy)ethane-1-sulfonamide. National Center for Biotechnology Information. [Link]
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PubChem. 2-(Tert-butoxy)ethane-1-sulfonamide. National Center for Biotechnology Information. [Link]
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Barrett, K. T., & Miller, J. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(15), 6035–6039. [Link]
